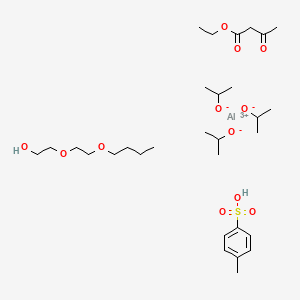
Aluminum;2-(2-butoxyethoxy)ethanol;ethyl 3-oxobutanoate;4-methylbenzenesulfonic acid;propan-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 3-oxo-, ethyl ester, reaction products with aluminum isopropoxide, 2-(2-butoxyethoxy)ethanol, and p-toluenesulfonic acid is a complex chemical compound. This compound is formed through the reaction of butanoic acid, 3-oxo-, ethyl ester with aluminum isopropoxide, 2-(2-butoxyethoxy)ethanol, and p-toluenesulfonic acid. It is used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-oxo-, ethyl ester, reaction products with aluminum isopropoxide, 2-(2-butoxyethoxy)ethanol, and p-toluenesulfonic acid involves several steps:
Reaction of Butanoic Acid, 3-oxo-, Ethyl Ester with Aluminum Isopropoxide: This step involves the reaction of butanoic acid, 3-oxo-, ethyl ester with aluminum isopropoxide under controlled conditions to form an intermediate product.
Addition of 2-(2-butoxyethoxy)ethanol: The intermediate product is then reacted with 2-(2-butoxyethoxy)ethanol to form a more complex intermediate.
Reaction with p-Toluenesulfonic Acid: Finally, the complex intermediate is reacted with p-toluenesulfonic acid to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large reactors under controlled temperature and pressure conditions. The reactions are monitored to ensure the desired product is obtained with high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: It can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reactions: These reactions often require catalysts such as acids or bases to proceed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 3-oxo-, ethyl ester, reaction products with aluminum isopropoxide, 2-(2-butoxyethoxy)ethanol, and p-toluenesulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and proteins, altering their activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in metabolism and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanoic Acid, 2-methyl-3-oxo-, Ethyl Ester: This compound has a similar structure but differs in the position of the methyl group.
Ethyl Acetoacetate: Another similar compound, which is used in similar applications but has different reactivity.
Uniqueness
Butanoic acid, 3-oxo-, ethyl ester, reaction products with aluminum isopropoxide, 2-(2-butoxyethoxy)ethanol, and p-toluenesulfonic acid is unique due to its specific combination of reactants, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized industrial and research applications.
Eigenschaften
Molekularformel |
C30H57AlO12S |
|---|---|
Molekulargewicht |
668.8 g/mol |
IUPAC-Name |
aluminum;2-(2-butoxyethoxy)ethanol;ethyl 3-oxobutanoate;4-methylbenzenesulfonic acid;propan-2-olate |
InChI |
InChI=1S/C8H18O3.C7H8O3S.C6H10O3.3C3H7O.Al/c1-2-3-5-10-7-8-11-6-4-9;1-6-2-4-7(5-3-6)11(8,9)10;1-3-9-6(8)4-5(2)7;3*1-3(2)4;/h9H,2-8H2,1H3;2-5H,1H3,(H,8,9,10);3-4H2,1-2H3;3*3H,1-2H3;/q;;;3*-1;+3 |
InChI-Schlüssel |
SVVRQPPKNHWPJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOCCO.CCOC(=O)CC(=O)C.CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)[O-].CC(C)[O-].CC(C)[O-].[Al+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


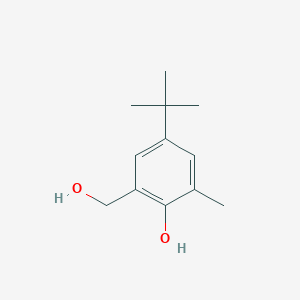
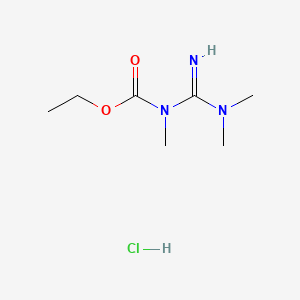


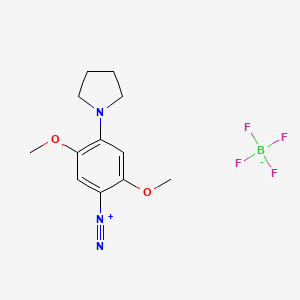

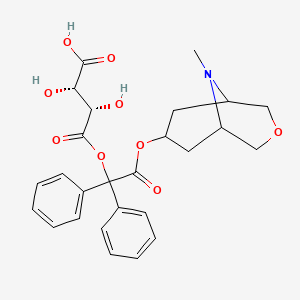
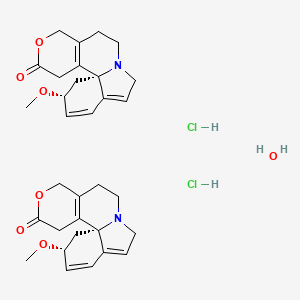
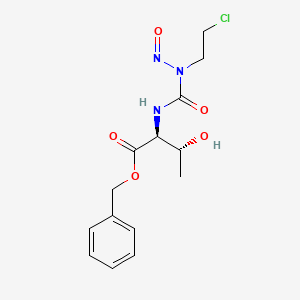

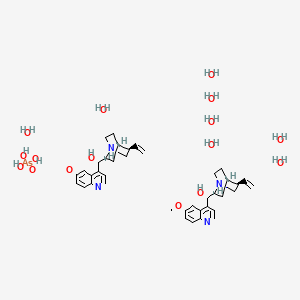
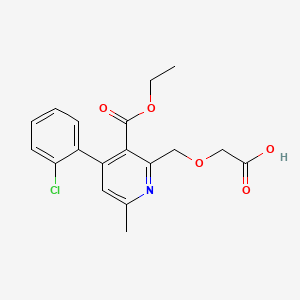
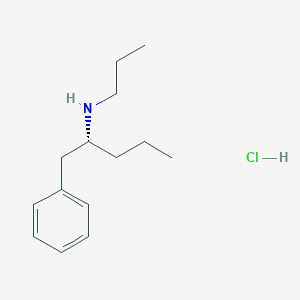
![2-[2-(2-hydroxyethylcarbamoyl)-4,6-dinitroanilino]ethyl methanesulfonate](/img/structure/B12776225.png)
